molecular formula C17H20N4O2S B2607504 4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide CAS No. 1286718-94-2

4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

Cat. No. B2607504
CAS RN: 1286718-94-2
M. Wt: 344.43
InChI Key: AZXJXEJGIBCNEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an isothiazole ring and a carboxamide group.


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” often involve the use of pyrrolidine . Pyrrolidine can efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” include a molecular weight of 344.43. The compound also has a molecular formula of C17H20N4O2S.

Scientific Research Applications

Enantioselective Multicomponent Reactions

The Passerini and Ugi reactions, prominent isocyanide-based multicomponent reactions, have been explored for the synthesis of heterocycles and macrocycles, including derivatives of 4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide. These reactions are crucial for generating compounds with potential pharmaceutical applications due to their efficiency in creating complex molecules from simpler substrates. Significant efforts have been made to achieve enantioselectivity in these reactions, highlighting their importance in the synthesis of biologically active compounds (Wang et al., 2018).

Antimicrobial Activity

Research on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated the potential antimicrobial activities of these compounds. Such studies are crucial for identifying novel agents that could be effective against resistant bacterial strains, indicating the broader implications of this chemical class in addressing public health challenges (Bayrak et al., 2009).

Synthesis of Heterocycles

The development of methodologies for synthesizing 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides showcases the versatility of these compounds in generating diverse heterocyclic structures. This area of research underscores the significance of such compounds in medicinal chemistry, where heterocycles are often the core structures of therapeutic agents (Albert & Trotter, 1979).

Future Directions

The future directions for research on “4-amino-N-phenethyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide” and similar compounds could involve further exploration of their potential uses in the treatment of human diseases . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

4-amino-N-(2-phenylethyl)-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c18-13-14(17(23)21-10-4-5-11-21)20-24-15(13)16(22)19-9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,18H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXJXEJGIBCNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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